5-((4-butylphenyl)sulfonyl)-2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one
Description
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Properties
IUPAC Name |
5-(4-butylphenyl)sulfonyl-2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN4O4S2/c1-2-3-6-19-9-11-20(12-10-19)37(34,35)23-17-28-26(29-25(23)33)36-18-24(32)31-15-13-30(14-16-31)22-8-5-4-7-21(22)27/h4-5,7-12,17H,2-3,6,13-16,18H2,1H3,(H,28,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYBQELSAPBWQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-butylphenyl)sulfonyl)-2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities. Its structural features suggest it may interact with various biological targets, making it a candidate for pharmacological investigation.
Chemical Structure and Properties
This compound features a pyrimidinone core, sulfonyl group, and piperazine moiety, which are known to influence its biological interactions. The presence of the fluorophenyl and butylphenyl groups may enhance lipophilicity and modulate binding affinities to specific targets.
Inhibition Studies
Research indicates that compounds structurally related to This compound exhibit significant biological activities, particularly as inhibitors of various enzymes and transporters:
-
Equilibrative Nucleoside Transporters (ENTs) :
- Compounds similar to this pyrimidine derivative have been shown to inhibit ENTs, which are crucial for nucleotide transport and regulation of adenosine functions in cells. Selective inhibition of ENT1 and ENT2 has been documented, with some analogues demonstrating IC50 values in the low micromolar range .
- Aedes Kir1 Channel Inhibition :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure:
- Substituents on the Phenyl Rings :
Table 1: Structure-Activity Relationship Data
| Compound | Structure | IC50 (μM) | Target |
|---|---|---|---|
| 5 | [Structure] | 1.47 | Aedes Kir1 |
| 9f | [Structure] | 0.55 | Aedes Kir1 |
| 10a | [Structure] | 0.39 | ENT2 |
| 10b | [Structure] | 0.75 | ENT1 |
Case Study: Inhibition of ENTs
In vitro studies using nucleoside transporter-deficient cell lines demonstrated that several analogues of this compound effectively inhibited ENT activity, with varying selectivity profiles between ENT1 and ENT2. These findings suggest potential therapeutic applications in conditions where modulation of adenosine signaling is beneficial, such as cancer or inflammatory diseases .
Case Study: Mosquito Vector Control
The inhibition of the Aedes Kir1 channel by similar compounds has implications for vector control strategies against diseases like Zika and dengue fever. The ability to selectively target these channels could lead to novel insecticides that minimize environmental impact while effectively controlling mosquito populations .
Scientific Research Applications
Key Chemical Reactions
- Sulfonation : Introduction of the sulfonyl group.
- Thioether Formation : Linking through thioether chemistry.
- Pyrimidine Derivative Reactions : Typical reactions involving pyrimidine derivatives that could enhance biological activity.
Medicinal Chemistry
The compound's structural features suggest it could act as a lead compound in developing new pharmaceuticals. Preliminary studies indicate that similar compounds exhibit various biological activities, including:
- Antitumor Activity : Compounds with pyrimidine cores have shown promise in inhibiting cancer cell proliferation.
- Antidepressant Effects : The piperazine moiety is often associated with psychoactive properties, potentially leading to new treatments for depression and anxiety disorders.
Biological Target Interaction
Research into compounds similar to 5-((4-butylphenyl)sulfonyl)-2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one suggests they may interact with various biological targets:
Structure-Activity Relationship Studies
Understanding how structural modifications affect biological activity is crucial for drug design. Studies on analogues of compounds like this compound can provide insights into optimizing efficacy and reducing side effects.
Case Study 1: Antitumor Activity
A study investigating pyrimidine derivatives found that specific substitutions on the pyrimidine ring enhanced cytotoxicity against various cancer cell lines. The incorporation of sulfonyl and thioether groups was shown to increase potency, suggesting that this compound could be further explored in this context.
Case Study 2: Neuropharmacology
Research into piperazine derivatives has demonstrated their ability to modulate serotonin receptors, which are key targets in treating mood disorders. Compounds structurally related to this compound have shown promise as selective serotonin reuptake inhibitors (SSRIs).
Preparation Methods
Structural Overview and Synthetic Strategy
The target compound features a pyrimidin-4(3H)-one core substituted at the 2- and 5-positions with a thioether-linked 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl group and a 4-butylphenylsulfonyl group, respectively. Retrosynthetic analysis suggests modular assembly via:
- Pyrimidinone ring construction through cyclocondensation.
- Sulfonylation at position 5 using 4-butylbenzenesulfonyl chloride.
- Thioether formation at position 2 via nucleophilic displacement.
- Piperazine-fluorophenyl coupling through amide bond formation.
Critical challenges include avoiding over-sulfonylation, managing steric hindrance during thioether installation, and ensuring regioselectivity in piperazine functionalization.
Pyrimidinone Core Synthesis
The pyrimidinone scaffold is typically synthesized via cyclocondensation of β-keto esters with thiourea derivatives. For example, ethyl 3-oxohexanoate reacts with thiourea in ethanol under acidic conditions to form 2-thioxo-1,2,3,4-tetrahydropyrimidin-4-one, which is subsequently oxidized to the pyrimidin-4(3H)-one core.
Table 1: Representative Cyclocondensation Conditions
| Starting Materials | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Ethyl 3-oxohexanoate + thiourea | HCl (cat.), ethanol, reflux | 78 | 95 | |
| Methyl acetoacetate + thiourea | H2SO4 (cat.), H2O, 80°C | 65 | 90 |
Key variables affecting yield include:
- Acid catalyst concentration : Excess HCl (>1 eq.) reduces side product formation.
- Solvent polarity : Ethanol outperforms DMF due to better solubility of intermediates.
Sulfonylation at Position 5
Introducing the 4-butylphenylsulfonyl group requires electrophilic aromatic substitution or nucleophilic displacement. The former is preferred for regioselectivity, utilizing 4-butylbenzenesulfonyl chloride in dichloromethane with triethylamine as a base.
Optimized Protocol
- Dissolve pyrimidinone (1 eq.) in anhydrous DCM.
- Add TEA (1.5 eq.) and 4-butylbenzenesulfonyl chloride (1.2 eq.) dropwise at 0°C.
- Warm to room temperature, stir for 12 h.
- Quench with ice water, extract with DCM, and purify via silica chromatography.
Table 2: Sulfonylation Efficiency
| Sulfonylating Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 4-Butylbenzenesulfonyl chloride | 0 → 25 | 12 | 82 |
| Tosyl chloride | 25 | 6 | 45 |
The bulky 4-butyl group necessitates prolonged reaction times to achieve complete substitution.
Thioether Formation at Position 2
Thioether installation involves reacting the pyrimidinone’s thiol group with 2-bromo-1-(4-(2-fluorophenyl)piperazin-1-yl)ethan-1-one. Nucleophilic substitution proceeds in acetone with potassium carbonate as a base, yielding the thioether linkage.
Mechanistic Insights
- Base role : K2CO3 deprotonates the thiol to enhance nucleophilicity.
- Solvent effects : Acetone’s moderate polarity balances solubility and reaction rate.
Table 3: Thioether Formation Parameters
| Halide | Base | Solvent | Yield (%) |
|---|---|---|---|
| 2-Bromo-1-(piperazin-1-yl)ketone | K2CO3 | Acetone | 89 |
| 2-Chloro analogue | NaHCO3 | DMF | 63 |
Excess halide (1.2 eq.) ensures complete conversion, validated by TLC monitoring.
Piperazine-Fluorophenyl Coupling
The 4-(2-fluorophenyl)piperazine moiety is introduced via Buchwald-Hartwig amination or Suzuki-Miyaura coupling. Patent data highlights palladium-catalyzed cross-coupling using 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile under microwave irradiation.
Representative Procedure
- Combine tert-butyl piperazine-1-carboxylate (1 eq.), boronate ester (1.2 eq.), Pd(PPh3)4 (0.05 eq.) in DME/H2O.
- Irradiate at 130°C for 75 min.
- Extract with ethyl acetate, concentrate, and purify via flash chromatography.
Table 4: Coupling Reaction Outcomes
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(PPh3)4 | 130 | 89 | 98 |
| Pd(OAc)2/XPhos | 100 | 75 | 92 |
Microwave irradiation significantly reduces reaction time compared to conventional heating.
Final Assembly and Purification
The convergent synthesis concludes with deprotection and amide bond formation:
- Boc deprotection : Treat with TFA/DCM (1:1) to remove tert-butyloxycarbonyl groups.
- Amide coupling : React the free amine with chloroacetyl chloride in THF, followed by thioether formation.
Final purification employs recrystallization from acetone/water (4:1), yielding >99% purity.
Analytical Characterization
Critical quality control metrics include:
- HPLC : Retention time = 8.2 min (C18 column, 0.1% TFA in H2O/MeOH).
- MS (ESI) : m/z 531.2 [M+H]+.
- 1H-NMR (DMSO-d6): δ 1.35 (t, 4H, butyl), 3.15 (m, 4H, piperazine), 4.62 (s, 2H, SCH2).
Q & A
Q. What are the optimal synthetic routes for preparing 5-((4-butylphenyl)sulfonyl)-2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one, and how are key intermediates characterized?
- Methodological Answer : The synthesis involves multi-step reactions, including sulfonylation, thioether formation, and piperazine coupling. For example:
Sulfonylation : React the pyrimidin-4(3H)-one core with 4-butylbenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
Thioether linkage : Introduce the thioethyl group via nucleophilic substitution using 2-mercaptoethyl derivatives in anhydrous THF .
Piperazine coupling : Attach the 4-(2-fluorophenyl)piperazine moiety via carbodiimide-mediated amide bond formation .
Characterization : Use ¹H/¹³C NMR to confirm regioselectivity, LC-MS for purity (>95%), and X-ray crystallography (if feasible) for structural validation .
Q. Which analytical techniques are critical for ensuring structural fidelity and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : Assign peaks for sulfonyl (δ 3.1–3.3 ppm), thioether (δ 2.8–3.0 ppm), and piperazine protons (δ 3.5–3.7 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- HPLC-PDA : Monitor purity using a C18 column (acetonitrile/water gradient) .
Q. What preliminary biological assays are recommended to screen this compound’s activity?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases or GPCRs (e.g., serotonin/dopamine receptors) due to the piperazine moiety .
- Cytotoxicity profiling : Use MTT assays on HEK-293 and cancer cell lines (IC₅₀ determination) .
- Solubility/logP : Measure via shake-flask method to guide pharmacokinetic studies .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s structure-activity relationship (SAR)?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to predict binding poses with target proteins (e.g., PI3Kγ) .
- QSAR models : Correlate substituent effects (e.g., sulfonyl vs. carbonyl groups) with bioactivity .
- DFT calculations : Analyze electron density maps to optimize sulfonyl-thioether bond stability .
Q. How should researchers resolve contradictions in biological activity data across different assay conditions?
- Methodological Answer :
- Control standardization : Use reference compounds (e.g., known kinase inhibitors) to normalize inter-assay variability .
- Dose-response curves : Compare EC₅₀ values under varying pH/temperature conditions .
- Meta-analysis : Aggregate data from orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate target engagement .
Q. What strategies are effective for improving this compound’s metabolic stability in preclinical studies?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) on the piperazine nitrogen to delay hepatic clearance .
- CYP450 inhibition assays : Identify metabolic hotspots using human liver microsomes + LC-MS/MS .
- Isotope labeling : Use ¹⁴C-labeled compound to track metabolite formation in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
